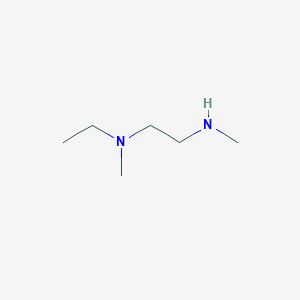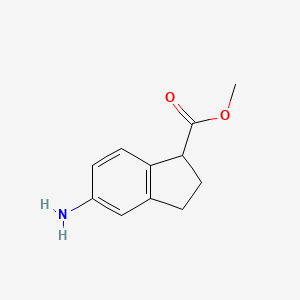
メチル 5-アミノ-2,3-ジヒドロ-1H-インデン-1-カルボン酸
説明
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes an indene ring system with an amino group and a carboxylate ester group
科学的研究の応用
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain natural products.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate, also known as 5-Amino-indan-1-carboxylic acid methyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them biologically active compounds useful for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various changes at the molecular level . These changes can lead to different biological effects, depending on the specific derivative and its target .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological effects, depending on their specific structure and the targets they interact with .
生化学分析
Biochemical Properties
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation . The interaction between Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate and DDR1 involves binding to the ATP-binding site of the receptor, leading to inhibition of its kinase activity . This inhibition can affect downstream signaling pathways, thereby influencing cellular processes.
Cellular Effects
The effects of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate on various cell types and cellular processes are profound. In cancer cells, particularly pancreatic cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . The inhibition of DDR1 by Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate disrupts cell signaling pathways that are crucial for cancer cell survival and metastasis. Additionally, this compound can influence gene expression and cellular metabolism, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of DDR1, forming hydrogen bonds with key residues such as Met704 and Thr701 . This binding inhibits the kinase activity of DDR1, preventing the phosphorylation of downstream targets and thereby disrupting signaling pathways involved in cell adhesion and migration . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat may lead to gradual degradation, affecting its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is crucial for its activity and function. The compound is primarily localized in the cytoplasm, with significant accumulation in the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate in these organelles can influence various cellular processes, including protein synthesis and energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the indene ring system, followed by the introduction of the amino and carboxylate ester groups. For instance, starting from a substituted naphthalene, the compound can be synthesized through a series of reactions including nitration, reduction, and esterification.
Industrial Production Methods
In an industrial setting, the production of methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the desired transformations efficiently.
化学反応の分析
Types of Reactions
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
類似化合物との比較
Similar Compounds
- Methyl 5-chloro-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 5-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 5-methyl-2,3-dihydro-1H-indene-1-carboxylate
Uniqueness
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNDKKRORPSJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564757 | |
| Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754153-28-1 | |
| Record name | Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


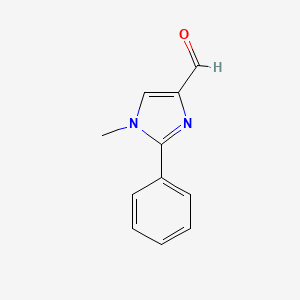
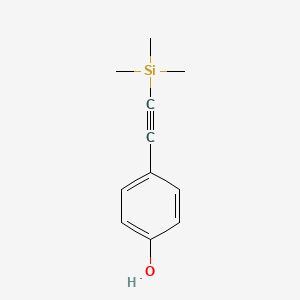

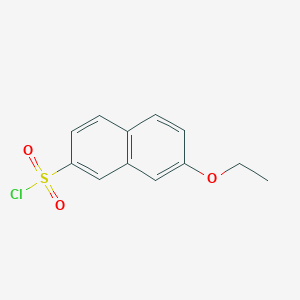
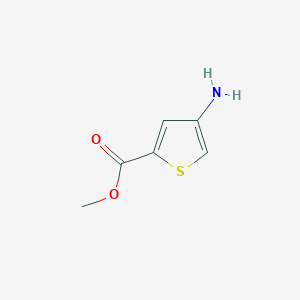

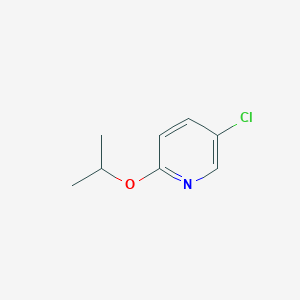
![7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354820.png)
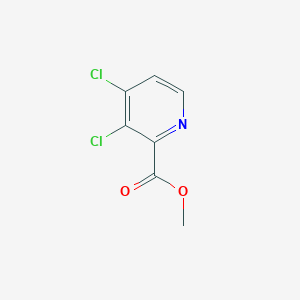


![Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1354831.png)

